molecular formula C23H24N2O4S B11625381 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(3-methylphenyl)acetamide

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(3-methylphenyl)acetamide

Cat. No.: B11625381
M. Wt: 424.5 g/mol
InChI Key: MFRUVSPMGAMGLW-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-bearing acetamide derivative characterized by a 4-methylbenzenesulfonamido group linked to a 2-methoxyphenyl substituent and an N-(3-methylphenyl)acetamide moiety. Its structure combines aromatic sulfonamides with substituted acetamides, a class known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H24N2O4S/c1-17-11-13-20(14-12-17)30(27,28)25(21-9-4-5-10-22(21)29-3)16-23(26)24-19-8-6-7-18(2)15-19/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

MFRUVSPMGAMGLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Formation of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide

Reagents :

  • 4-Methylbenzenesulfonyl chloride (1.2 equiv)

  • 2-Methoxyaniline (1.0 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (DCM, solvent)

Procedure :

  • Dissolve 2-methoxyaniline (10 mmol) in DCM (50 mL) under nitrogen.

  • Add triethylamine (20 mmol) dropwise at 0°C.

  • Introduce 4-methylbenzenesulfonyl chloride (12 mmol) slowly.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 85–92%.

Acetylation to Form 2-Chloro-N-(3-methylphenyl)acetamide

Reagents :

  • Chloroacetyl chloride (1.5 equiv)

  • 3-Methylaniline (1.0 equiv)

  • Sodium bicarbonate (2.0 equiv)

  • Tetrahydrofuran (THF, solvent)

Procedure :

  • Add 3-methylaniline (10 mmol) to THF (30 mL).

  • Cool to 0°C and add sodium bicarbonate (20 mmol).

  • Introduce chloroacetyl chloride (15 mmol) dropwise.

  • Stir at 25°C for 6 hours.

  • Filter and recrystallize from ethanol.

Yield : 78–84%.

Coupling of Sulfonamide and Acetamide Intermediates

Reagents :

  • N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide (1.0 equiv)

  • 2-Chloro-N-(3-methylphenyl)acetamide (1.2 equiv)

  • Potassium carbonate (3.0 equiv)

  • N,N-Dimethylformamide (DMF, solvent)

Procedure :

  • Combine sulfonamide (10 mmol), acetamide (12 mmol), and K₂CO₃ (30 mmol) in DMF (40 mL).

  • Heat at 80°C for 24 hours under nitrogen.

  • Cool, pour into ice water, and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane:acetone, 4:1).

Yield : 65–72%.

One-Pot Tandem Reaction

Optimized Single-Step Protocol

Reagents :

  • 4-Methylbenzenesulfonyl chloride (1.0 equiv)

  • 2-Methoxyaniline (1.0 equiv)

  • 3-Methylaniline (1.0 equiv)

  • Chloroacetyl chloride (1.5 equiv)

  • Triethylamine (3.0 equiv)

  • Acetonitrile (solvent)

Procedure :

  • Mix 2-methoxyaniline and 3-methylaniline (10 mmol each) in acetonitrile (50 mL).

  • Add triethylamine (30 mmol) and chloroacetyl chloride (15 mmol) at 0°C.

  • Stir for 2 hours, then add 4-methylbenzenesulfonyl chloride (10 mmol).

  • Reflux at 85°C for 18 hours.

  • Concentrate under vacuum and purify via recrystallization (methanol).

Yield : 60–68%.

Microwave-Assisted Synthesis

Accelerated Coupling under Microwave Irradiation

Reagents :

  • N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide (1.0 equiv)

  • 2-Bromo-N-(3-methylphenyl)acetamide (1.1 equiv)

  • Cesium carbonate (2.5 equiv)

  • DMF (solvent)

Procedure :

  • Combine reagents in a microwave vial with DMF (10 mL).

  • Irradiate at 120°C for 20 minutes (300 W).

  • Cool, filter, and extract with ethyl acetate.

  • Purify via flash chromatography.

Yield : 75–80%.

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Cost
Stepwise Synthesis65–7236 hrs>95High
One-Pot Tandem60–6820 hrs90–93Moderate
Microwave-Assisted75–800.3 hrs>98Low

Key Observations :

  • Microwave methods reduce reaction time by >90% compared to conventional heating.

  • Stepwise synthesis offers higher purity but requires extensive purification.

Mechanistic Insights

Sulfonamide Formation

The reaction proceeds via nucleophilic attack of 2-methoxyaniline on 4-methylbenzenesulfonyl chloride, facilitated by triethylamine to scavenge HCl. The sulfonamide intermediate is stabilized by resonance.

Acetamide Coupling

The chloroacetamide undergoes nucleophilic substitution with the sulfonamide’s amine group. Potassium carbonate deprotonates the amine, enhancing reactivity.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing reactions at methoxy and methyl groups.

  • Solution : Use bulky bases (e.g., DBU) to direct substitution.

Purification Difficulties

  • Problem : Co-elution of byproducts in chromatography.

  • Solution : Employ gradient elution (hexane → ethyl acetate) or recrystallization.

Industrial-Scale Production

Continuous Flow Reactor Design

  • Conditions :

    • Residence time: 10 minutes

    • Temperature: 100°C

    • Pressure: 5 bar

  • Advantages : 95% conversion, minimal waste.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, 2H, Ar–H), 7.32 (d, 2H, Ar–H), 6.92–6.85 (m, 4H, Ar–H), 3.81 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃), 2.31 (s, 3H, CH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) .

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamido group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

Key Structural Features for Comparison :
  • Sulfonamide Group : Critical for binding to enzyme active sites (e.g., carbonic anhydrase, cyclooxygenase).
  • Methoxy/Methyl Substituents : Influence solubility, metabolic stability, and receptor interactions.
  • Acetamide Linker : Modulates conformational flexibility and hydrogen-bonding capacity.
Table 1: Comparison of Structural Analogs and Bioactivities
Compound Name / ID Key Substituents Pharmacological Activity (Cell Lines/Assays) Reference
N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) 2-methoxyphenyl, piperidinyl-quinazoline-sulfonyl Anticancer (HCT-1, SF268, HT-15, MCF-7, PC-3; MTT assay)
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthyl, chloro-fluorophenyl Crystallographic stability via C–H···O interactions
2-(2-methoxyphenoxy)-N-[4-(5-methylisoxazol-3-yl)sulfamoylphenyl]acetamide Isoxazolyl-sulfamoyl, 2-methoxyphenoxy Potential kinase inhibition (MLS001219668)
N-(3-methylphenyl)-2-[4-(2-aminoethyl)phenoxy]acetamide hydrochloride 3-methylphenyl, aminoethylphenoxy Neurotransmitter receptor modulation (CAS 1197727-00-6)

Crystallographic and Stability Comparisons

  • Target Compound : Likely exhibits intermolecular hydrogen bonding (N–H···O, C–H···O) similar to N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl]acetamide , which forms a stable orthorhombic crystal lattice (space group Pna2₁) .

Substituent Effects on Bioactivity

  • Methoxy Position : Derivatives with 2-methoxyphenyl groups (e.g., compound 39 in ) show stronger anticancer activity than 3- or 4-methoxy analogs, likely due to enhanced π-stacking in hydrophobic pockets .
  • Sulfonamide Variations : Replacement of 4-methylbenzenesulfonamido with 4-piperidin-1-ylquinazoline-sulfonyl (compound 39) improves activity against PC-3 prostate cancer cells (IC₅₀ < 10 μM) .

Biological Activity

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(3-methylphenyl)acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, identified by its CAS number 1115933-51-1, exhibits a complex molecular structure that suggests various mechanisms of action and therapeutic applications.

  • Molecular Formula : C21H22N2O4S
  • Molecular Weight : 430.5 g/mol
  • IUPAC Name : 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(3-methylphenyl)acetamide

Biological Activity

The biological activity of this compound can be summarized through several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamides, including this compound, demonstrate significant antimicrobial properties. The mechanism often involves inhibition of bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

Sulfonamide derivatives have been explored for their anti-inflammatory properties. The compound may exert these effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines.

3. Antitumor Activity

Emerging research suggests potential antitumor activity linked to sulfonamide compounds. The proposed mechanism includes the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, studies have reported that similar sulfonamide derivatives can activate caspase pathways leading to programmed cell death in various cancer cell lines.

The specific mechanism of action for 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(3-methylphenyl)acetamide is hypothesized to involve:

  • Enzyme Inhibition : Interference with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors that regulate cellular functions.
  • Apoptosis Induction : Activation of apoptotic pathways in malignant cells.

Case Studies

Several studies have focused on the biological activity of similar sulfonamide compounds:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that a related sulfonamide exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 16 µg/mL.
  • Anti-inflammatory Study : In a controlled trial, a structurally analogous compound reduced inflammation markers in a murine model of arthritis, demonstrating significant efficacy compared to control groups.

Data Table: Biological Activities Comparison

Activity TypeRelated CompoundsEfficacy Level
AntimicrobialSulfanilamideMIC = 16 µg/mL
Anti-inflammatorySulfamethoxazoleSignificant reduction
AntitumorSulfadiazineInduces apoptosis

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(3-methylphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and acetamide coupling. Key steps include:
  • Step 1 : Reacting 2-methoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
  • Step 2 : Coupling the intermediate with 3-methylphenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Critical Conditions : Maintain inert atmosphere (N₂/Ar), control temperature (0–5°C for exothermic steps), and use anhydrous solvents (e.g., DMF or dichloromethane). Yields are optimized by adjusting stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions and confirm absence of impurities. For example, the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 438.18) .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achieved using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or substituent effects. To address this:
  • Standardize Assays : Use identical cell lines (e.g., MCF-7 for cancer) and MIC protocols (e.g., broth microdilution for antimicrobial tests) .
  • Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to isolate activity drivers .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies using databases like PubChem to identify trends in bioactivity .

Q. What experimental strategies are recommended for elucidating the mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity with targets like EGFR or DNA topoisomerase II. Focus on sulfonamide and acetamide moieties as potential binding motifs .
  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Gene Expression Profiling : Perform RNA-seq or qPCR to identify differentially expressed genes in treated vs. untreated cells .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :
  • Modify Substituents : Introduce hydrophilic groups (e.g., hydroxyl or amine) to enhance aqueous solubility. For example, replace the 4-methyl group with a carboxylate .
  • In Vitro ADME Assays : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
  • Computational Modeling : Apply QSAR models to predict logP and bioavailability. Tools like SwissADME provide insights into absorption and toxicity .

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